molecular formula C11H7ClF3N3OS2 B2393936 2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339013-85-3

2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2393936
CAS No.: 339013-85-3
M. Wt: 353.76
InChI Key: ZNETVWYSSWGGIT-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide (hereafter referred to as Compound 25) is a synthetic 1,3,4-thiadiazole derivative with a trifluoromethyl (-CF₃) group at position 5 of the thiadiazole ring and a 3-chlorophenylsulfanyl moiety linked via an acetamide bridge (Figure 12, ). This compound was designed to explore structure-activity relationships (SAR) in anticancer drug discovery. Its structural uniqueness lies in the combination of electron-withdrawing groups (-CF₃ and -Cl), which enhance metabolic stability and membrane permeability, and the thiadiazole core, a heterocycle known for diverse bioactivities.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3OS2/c12-6-2-1-3-7(4-6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNETVWYSSWGGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(=O)NC2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and antimicrobial research. Its structural characteristics contribute to its biological efficacy, making it a candidate for further investigation.

The molecular formula of this compound is C11H7ClF3N3OSC_{11}H_7ClF_3N_3OS, with a molecular weight of 385.76 g/mol. The compound features a thiadiazole ring, which is known for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in experimental models.
  • Anticancer Properties : The most significant interest lies in its cytotoxic effects against cancer cell lines.

Anticancer Activity

A review of the literature reveals that derivatives of 1,3,4-thiadiazole, including the target compound, have demonstrated potent anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines including K562 (chronic myelogenous leukemia) with IC50 values ranging from 0.74 to 10.0 μg/mL depending on the specific derivative and experimental conditions .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (μg/mL)Reference
K562 (CML)7.4
HCT116 (Colon Cancer)3.29
MCF-7 (Breast Cancer)0.28
H460 (Lung Cancer)10

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with key signaling pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit Abl protein kinase activity, which is crucial in certain types of leukemia .
  • Apoptosis Induction : Studies suggest that it induces apoptosis in cancer cells without causing cell cycle arrest, indicating a distinct mechanism compared to other chemotherapeutics .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, the compound has demonstrated:

  • Antimicrobial Efficacy : It exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria as well as antifungal properties .
  • Anti-inflammatory Effects : Experimental models have shown that it can significantly reduce markers of inflammation, suggesting potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Effects : A study published in MDPI evaluated various thiadiazole derivatives and found that those similar to the target compound had significant inhibitory effects on tumor growth in multiple cell lines .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of thiadiazole derivatives, demonstrating effective inhibition against pathogenic bacteria .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 25 belongs to a broader class of 1,3,4-thiadiazole acetamides. Key structural analogues include:

Compound Name/ID Thiadiazole Substituent Phenyl Substituent Key Structural Differences
Compound 25 (Target) -CF₃ 3-Cl Baseline for comparison
Compound 26 () -CF₃ 4-Cl Chlorine position shifted to para
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ) -S-(4-Cl-benzyl) 5-isopropyl-2-methylphenoxy Phenoxy group replaces sulfanyl linkage
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h, ) -S-benzyl 2-isopropyl-5-methylphenoxy Larger alkyl substituents on phenoxy
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () -S-benzyl 2-CF₃-phenyl Dual sulfanyl linkages, trifluoromethyl on phenyl

Key Observations :

  • Chlorine Position : Compound 26 (4-Cl) showed comparable cytotoxicity to Compound 25 (3-Cl) against MCF7 breast cancer cells, suggesting meta/para chlorine positions are both viable for activity.
  • Trifluoromethyl vs.
  • Sulfanyl vs. Phenoxy Linkages: Phenoxy derivatives (e.g., 5e) exhibit distinct physicochemical profiles (e.g., higher melting points: 132–140°C vs. 135–170°C for sulfanyl analogues), but their bioactivity data remain unreported.
Pharmacological Activity and Mechanism

Compound 25 was evaluated against multiple cancer cell lines and benchmarked against standard chemotherapeutics (Table 1):

Table 1 : Anticancer Activity of Compound 25 and Analogues

Compound Cell Line (Cancer Type) IC₅₀ (μM) Caspase Activation (3/8/9) Reference Drug (IC₅₀)
Compound 25 MCF7 (Breast) N/A* Yes Doxorubicin (0.877 μM)
Compound 25 HepG2 (Liver) 8.107 Not reported Doxorubicin (0.877 μM)
Compound 26 MCF7 (Breast) N/A* Yes Doxorubicin
N-({5-[(2-Methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide () BT474 (Breast) 0.794 No Indisulam

Mechanistic Insights :

  • Compound 25 induces apoptosis via caspase-3, -8, and -9 activation, indicating both intrinsic and extrinsic apoptotic pathway engagement.
  • The trifluoromethyl group may stabilize the thiadiazole ring, enhancing interactions with cellular targets like tubulin or DNA topoisomerases.
Physicochemical Properties
  • Yields : Sulfanyl-acetamide derivatives typically exhibit moderate-to-high yields (68–88%), suggesting efficient synthesis routes.
  • Melting Points: Compounds with bulkier substituents (e.g., benzylthio in 5h: 133–135°C) have lower melting points than methylthio derivatives (5f: 158–160°C).

Q & A

Synthesis and Optimization of Reaction Conditions

Q: What are the critical steps and conditions for synthesizing this compound with high purity and yield? A: The synthesis typically involves sequential functionalization of the thiadiazole core. Key steps include:

  • Thiadiazole ring formation : Using thiourea derivatives and POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment to precipitate intermediates .
  • Sulfanyl-acetamide coupling : Reaction of the thiadiazole intermediate with 3-chlorophenylsulfanyl acetic acid in DMF, using NaH as a base at 0–25°C for 12–24 hours. Temperature control minimizes side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixture) ensures ≥95% purity. Yield optimization (70–85%) requires stoichiometric control of chloroacetyl chloride .

Structural Characterization and Analytical Techniques

Q: Which spectroscopic methods are most reliable for confirming the compound’s structure? A: Multi-technique validation is essential:

  • ¹H/¹³C NMR : Peaks at δ 3.86 (s, -CH₂CO-) and δ 7.26–7.58 (m, 3-chlorophenyl) confirm acetamide and aryl groups .
  • FT-IR : Bands at 1708 cm⁻¹ (C=O stretch) and 1145 cm⁻¹ (C-F stretch from CF₃) validate key functional groups .
  • HRMS : Molecular ion [M+H]⁺ at m/z 407.985 confirms the molecular formula C₁₁H₈ClF₃N₃OS₂ .

Biological Activity Screening and Target Identification

Q: How can researchers design assays to evaluate its anticancer potential? A: Standard protocols include:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF7, PC3) with IC₅₀ values compared to doxorubicin .
  • Apoptosis induction : Caspase-3/9 activation assays (fluorometric substrates) in treated cells. For example, 3-Cl derivatives enhance caspase-3 activity by 2.5-fold in MCF7 cells .
  • Target profiling : Molecular docking against Bcl-2 or EGFR kinases, leveraging the trifluoromethyl group’s hydrophobic interactions .

Structure-Activity Relationship (SAR) Analysis

Q: How do structural modifications influence bioactivity? A: Key SAR findings from analogs:

Modification Biological Impact Reference
CF₃ at thiadiazole C5 Enhances lipophilicity and target affinity
3-Cl on phenyl ring Increases caspase activation (vs. 4-Cl/2-Cl)
Thiophene substitution Reduces antimicrobial activity by 40%
Contradictions in antimicrobial data (e.g., thiophene vs. phenyl derivatives) suggest context-dependent target interactions .

Mechanistic Studies and Pathway Elucidation

Q: What experimental approaches clarify its mechanism of action? A: Advanced methods include:

  • ROS detection : Flow cytometry with DCFH-DA dye to measure oxidative stress in treated cells .
  • Western blotting : Quantify pro-apoptotic proteins (Bax, p53) and anti-apoptotic markers (Bcl-2) .
  • Molecular dynamics simulations : Analyze binding stability with EGFR (RMSD < 2.0 Å over 100 ns) .

Stability and Reactivity Under Physiological Conditions

Q: How does the compound’s stability impact in vivo studies? A: Key findings:

  • pH stability : Degrades <10% at pH 7.4 (24 hours) but hydrolyzes rapidly at pH < 3 (gastric conditions) .
  • Thermal stability : Decomposes at >150°C (DSC analysis), requiring storage at –20°C .
  • Metabolic profiling : LC-MS/MS identifies sulfoxide and dechlorinated metabolites in liver microsomes .

Resolving Contradictory Data in Literature

Q: How to address discrepancies in reported biological activities? A: Strategies include:

  • Batch variability analysis : Compare purity (HPLC ≥98% vs. 90%) and synthetic routes (e.g., DMF vs. THF solvents) .
  • Cell line specificity : Test across multiple lines (e.g., SKNMC neuroblastoma vs. HeLa) to identify tissue-selective effects .
  • Dose-response validation : Ensure IC₅₀ values are calculated from ≥3 independent replicates .

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